

Application Notes and Protocols for Flonoltinib in Murine Models of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Flonoltinib	
Cat. No.:	B15615481	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **flonoltinib** maleate (FM), a novel and selective JAK2/FLT3 inhibitor, in preclinical murine models of myeloproliferative neoplasms (MPNs). The information is compiled from published preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

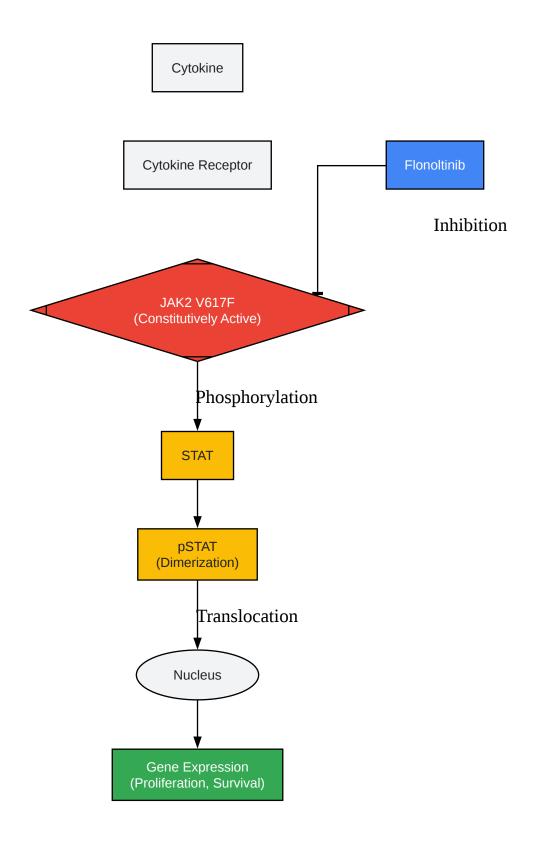
Introduction

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid cell lineages. A predominant pathogenic driver is the JAK2V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway. **Flonoltinib** is a potent inhibitor that demonstrates high selectivity for JAK2 by binding to its pseudokinase (JH2) domain, and it also inhibits FMS-like tyrosine kinase 3 (FLT3). Preclinical studies in various murine models of MPN have demonstrated that **flonoltinib** can dose-dependently reduce disease burden, alleviate symptoms such as hepatosplenomegaly, inhibit bone marrow and spleen fibrosis, and prolong survival with low toxicity.

Mechanism of Action: JAK/STAT Signaling Inhibition



Flonoltinib exerts its therapeutic effect by inhibiting the constitutively active JAK2V617F kinase, thereby blocking downstream signaling through the STAT pathway. This inhibition leads to reduced cell proliferation and survival of the malignant clone.





Click to download full resolution via product page

Fig. 1: Flonoltinib Inhibition of the JAK/STAT Pathway.

Dosage and Administration in Murine Models

Oral gavage is the standard route of administration for **flonoltinib** in murine studies. The compound is typically formulated for suspension.

Parameter	Details	Reference
Drug	Flonoltinib Maleate (FM)	_
Formulation	Vehicle (specifics not detailed in provided abstracts)	
Route of Administration	Oral gavage (p.o.)	
Frequency	Twice daily (bid)	-

Dose-Response Studies

Flonoltinib has been evaluated at various doses, demonstrating a dose-dependent effect on disease parameters.

Murine Model	Doses Administered (mg/kg, p.o., bid)	Key Findings	Reference
Ba/F3-JAK2V617F Xenograft	15, 30	Significantly extended survival.	
Ba/F3-EPOR- JAK2V617F Xenograft	15, 30, 45	Dose-dependent reduction in hepatosplenomegaly and prolonged survival.	
JAK2V6			•







 To cite this document: BenchChem. [Application Notes and Protocols for Flonoltinib in Murine Models of Myeloproliferative Neoplasms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615481#flonoltinib-dosage-and-administration-in-murine-models-of-mpn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com